3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(ethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate typically involves the esterification of benzoic acid derivatives with alcohols in the presence of an acid catalyst. One common method is the reaction of methyl benzoate with an appropriate Grignard reagent to produce the desired ester . The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for quality control .
Chemical Reactions Analysis
Types of Reactions
3-(ethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids under acidic or basic conditions.
Reduction: Reduction reactions can convert the ester to alcohols or aldehydes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and various substituted aromatic compounds .
Scientific Research Applications
3-(ethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(ethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can undergo benzylic oxidation, leading to the formation of reactive intermediates that can interact with various cellular components . These interactions can result in the modulation of biological pathways and the exertion of specific effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar structural features but lacking the difluorobiphenyl moiety.
Methyl benzoate: Another ester with a similar backbone but different alkyl group.
Ethyl acetate: A common ester used in various applications but with a different functional group arrangement.
Uniqueness
3-(ethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is unique due to the presence of the difluorobiphenyl moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1095208-33-5 |
---|---|
Molecular Formula |
C22H17F2NO3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[4-(2,4-difluorophenyl)-2-(ethylcarbamoyl)phenyl] benzoate |
InChI |
InChI=1S/C22H17F2NO3/c1-2-25-21(26)18-12-15(17-10-9-16(23)13-19(17)24)8-11-20(18)28-22(27)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,25,26) |
InChI Key |
WAYVINSUZQCTOP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.